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molecular formula C10H9ClO B152742 7-Chloro-1-tetralone CAS No. 26673-32-5

7-Chloro-1-tetralone

Cat. No. B152742
M. Wt: 180.63 g/mol
InChI Key: IIMAYXKDBHTQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310737

Procedure details

7-Amino-1-tetralone (500 mg, 3.1 mmol) was suspended in 3 mL of water and treated with 3 mL of concentrated hydrochloric acid with stirring. The mixture was cooled in an ice bath and treated dropwise with vigorous stirring with a solution of 241 mg of sodium nitrite in 1.5 mL of water (3.5 mmol, 1.1eq). The mixture was stirred at 0°-5° for 15 minutes then added dropwise to a cold solution of 366 mg of CuCl (3.7 mmol, 1.2 eq) in 6 mL of concentrated hydrochloric acid. The mixture was stirred for 5 minutes at 0° and 1 hour at room temperature. The mixture was extracted with methylene chloride (3×15 mL); the combined extracts were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness under vacuum at room temperature to give 550 mg (3.05 mmol, 98%) of the product, 1H NMR (300MHz, CDCl3): 2.16 (m,2H), 2.67 (t,6Hz,2H), 2.95 (t,6Hz,2H), 7.22 (d,8Hz,1H), 7.44 (dd;2,8Hz;1H), 8.01 (d,2Hz,1H). FAB-MS: calculated for C10H9C10 180; found 181 (M+H,10%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Name
CuCl
Quantity
366 mg
Type
catalyst
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[ClH:17]>O.Cl[Cu]>[Cl:17][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C2CCCC(C2=C1)=O
Step Two
Name
Quantity
241 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
CuCl
Quantity
366 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0°-5° for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 minutes at 0° and 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride (3×15 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2CCCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.05 mmol
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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